molecular formula C3H4N4S2 B7723178 6-amino-1,3,5-triazine-2,4-dithiol

6-amino-1,3,5-triazine-2,4-dithiol

Cat. No.: B7723178
M. Wt: 160.2 g/mol
InChI Key: QQLZTRHXUSFZOM-UHFFFAOYSA-N
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Description

6-amino-1,3,5-triazine-2,4-dithiol is a heterocyclic compound with the molecular formula C3H4N4S2 It is known for its unique structure, which includes both amino and dithiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization . Another method involves the use of dicyandiamide and hydrogen sulfide, which react to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted triazine derivatives .

Scientific Research Applications

6-amino-1,3,5-triazine-2,4-dithiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: It is used in the production of corrosion inhibitors and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 6-amino-1,3,5-triazine-2,4-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1,3,5-triazine-2,4-dithiol is unique due to its combination of amino and dithiol functional groups, which confer distinct chemical reactivity and potential for diverse applications. Unlike melamine and cyanuric acid, which are primarily used in industrial applications, this compound has significant potential in biological and medicinal research .

Properties

IUPAC Name

6-amino-1,3,5-triazine-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZTRHXUSFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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